Fmoc-Aib-Aib-OH, also known as Fmoc-2-aminoisobutyric acid-2-aminoisobutyric acid-alcohol, is a dipeptide derivative that plays a significant role in peptide synthesis and research. It is characterized by the presence of two 2-aminoisobutyric acid residues, which are non-proteinogenic amino acids known for their unique steric and conformational properties. This compound is primarily utilized in the field of medicinal chemistry and peptide synthesis, particularly in studies related to peptide conformation and biological activity.
Fmoc-Aib-Aib-OH can be synthesized through various chemical processes, predominantly using solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly employed to facilitate the stepwise assembly of peptides while preventing undesired reactions during synthesis.
Fmoc-Aib-Aib-OH is classified as a protected amino acid derivative. It falls under the category of non-standard amino acids due to the presence of the branched-chain structure of 2-aminoisobutyric acid, which influences its properties and applications in peptide chemistry.
The synthesis of Fmoc-Aib-Aib-OH typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective group for the amino functionality. The process generally follows these steps:
The synthesis may involve multiple coupling cycles with careful monitoring of reaction conditions to minimize side reactions and ensure high yield and purity of Fmoc-Aib-Aib-OH. Specific parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield.
Fmoc-Aib-Aib-OH has a unique molecular structure characterized by its two aminoisobutyric acid units connected via peptide bonds. The presence of two chiral centers contributes to its stereochemical complexity.
Fmoc-Aib-Aib-OH participates in various chemical reactions typical for amino acids and peptides, including:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of coupling reagents. For instance, using dimethylformamide as a solvent facilitates better solubility and reactivity during coupling steps.
The mechanism underlying the action of Fmoc-Aib-Aib-OH primarily involves its role in peptide synthesis where it acts as a building block. The unique structure allows for specific interactions within peptides that can modulate biological activity.
Research indicates that peptides containing aminoisobutyric acid residues exhibit altered bioactivity compared to their natural counterparts, often enhancing stability against enzymatic degradation and influencing receptor binding profiles.
Fmoc-Aib-Aib-OH has diverse applications in scientific research:
The incorporation of Fmoc-Aib-Aib-OH—a dipeptide unit featuring consecutive α-aminoisobutyric acid (Aib) residues—into SPPS workflows introduces unique steric and kinetic challenges. The gem-dimethyl groups at the Cα positions of Aib create severe steric constraints during amide bond formation. These constraints necessitate extended coupling times (60–120 minutes) and high-efficiency activating reagents like HATU or HCTU to achieve >95% coupling efficiency [1] [8]. Aggregation of peptide chains is exacerbated during Aib-Aib segment elongation due to the conformational rigidity imposed by these residues, often requiring solvent optimization. Mixtures of N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) (3:1 v/v) are employed to improve resin swelling and accessibility [1] [7].
Table 1: Coupling Reagent Efficiency for Fmoc-Aib-Aib-OH Incorporation
Activating Reagent | Coupling Time (min) | Coupling Yield (%) | Racemization Risk |
---|---|---|---|
HATU | 60 | 98 | Low |
HCTU | 90 | 96 | Low |
DIC/HOBt | 120 | 85 | Moderate |
PyBOP | 90 | 92 | Low |
Post-coupling deprotection of the Fmoc group requires optimized piperidine treatments (20% in DMF, 2 × 5 min) due to the electron-withdrawing nature of the Aib carbonyl, which slows β-elimination. Incomplete deprotection—detected via UV monitoring at 301 nm—leads to sequence truncations [1]. Microwave-assisted SPPS (45–55°C) mitigates chain aggregation by disrupting interchain hydrogen bonding, significantly improving both coupling and deprotection kinetics for Aib-Aib sequences [5] [8].
Consecutive Aib couplings are kinetically disfavored due to the cumulative steric bulk of the gem-dimethyl groups. Standard stepwise SPPS protocols fail for Aib-Aib segments, with coupling yields dropping below 70% when using DIC/HOBt [7] [9]. To address this, two advanced strategies have been developed:
Table 2: Optimization Protocols for Aib-Aib Segment Incorporation
Strategy | Conditions | Coupling Yield (%) | Key Advantage |
---|---|---|---|
Pre-formed dimer | Fmoc-Aib-Aib-OH + HATU, DMF, 25°C, 60 min | 98 | Bypasses stepwise steric clash |
Microwave-assisted SPPS | 75°C, 59 W, HCTU, 5 min | 96 | Reduced aggregation |
Elevated temperature (manual) | 45°C, HATU, DMF/NMP (3:1), 90 min | 92 | No specialized equipment |
Pseudoproline diastereoselectivity is observed during Aib-Aib coupling, where the syn conformation predominates (85:15 syn:anti ratio). This preference facilitates nucleophilic attack by the resin-bound amine, minimizing epimerization [8]. For sequences exceeding two consecutive Aib residues, solvent mixtures containing dichloromethane (DCM) improve swelling of polystyrene resins but require careful moisture control to avoid diimide side reactions [1].
The Aib-Aib motif exerts profound conformational effects due to its restricted φ/ψ torsion angles (φ = –57° ± 5°, ψ = –47° ± 5°), which strongly favor helical folds. In α-helical peptides, inserting Aib-Aib at i, i+4 positions nucleates 310-helix formation, with circular dichroism (CD) spectra showing characteristic minima at 205 nm and maxima at 190 nm [4] [6]. Amphipathic peptides like Ac-(l-Arg-d-Arg-Aib)₃-NH₂ exhibit >80% helicity in 2,2,2-trifluoroethanol (TFE) when Aib-Aib replaces flexible linkers, enhancing protease resistance and membrane penetration [4].
Table 3: Structural Impact of Aib-Aib Insertions in Model Peptides
Peptide Sequence | Structural Feature | Helicity (%) | Protease Resistance (t₁/₂, min) |
---|---|---|---|
Boc-(l-Leu-l-Leu-Aib)₃-OMe | 310-helix | 95 | >360 |
Boc-(l-Leu-d-Leu-Aib)₃-OMe | α-helix | 88 | 240 |
(l-Arg-d-Arg-Aib)₃-NH₂ | Amphipathic helix | 82 | >360 |
Control (all-proteinogenic) | Random coil | <15 | <15 |
In β-sheet contexts, alternating Aib-Aib and flexible residues (e.g., -Aib-Aib-Gly-Aib-Aib-) creates kinks that prevent uncontrolled aggregation. This design is exploited in HIV-1 fusion inhibitors like AcNH-TEG-Glu-Aib-Trp-Aib-Aib-Trp-Aib-Aib-Ile-Asp-OH, where the Aib-Aib segments maintain helical presentation of the Trp-Trp-Ile (WWI) epitope while the overall fold adopts a mixed α/β-structure. FTIR analysis confirms β-sheet signatures (1630 cm⁻¹) in such constructs [9] [6].
The dihedral rigidity of Aib-Aib also suppresses cis-amide bond formation, with NMR studies showing >95% trans conformers in model peptides. This pre-organization is critical for stabilizing bioactive conformations in peptidomimetics targeting protein-protein interactions, such as BCL-2 BH3 domains [6] [8].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3